molecular formula C₂₈H₂₉D₅N₆O₄S B1159252 N-Desmethyl-N-benzyl Sildenafil-d5

N-Desmethyl-N-benzyl Sildenafil-d5

Cat. No.: B1159252
M. Wt: 555.7
Attention: For research use only. Not for human or veterinary use.
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Description

N-Desmethyl-N-benzyl Sildenafil-d5, with a molecular formula of C₂₈H₂₉D₅N₆O₄S and a molecular weight of 555.70 g/mol, is a high-purity, deuterated chemical standard essential for advanced analytical chemistry and pharmaceutical research . This compound serves as a critical internal standard for mass spectrometry-based assays, where its deuterium atoms provide a distinct mass shift from its non-labeled analogue, enabling precise and reliable quantification of sildenafil and its metabolites in complex biological matrices . Its primary application is in the development and validation of methods for analyzing sildenafil and its structural analogs, particularly in the quality control of pharmaceuticals and the detection of unauthorized drug analogs. Researchers utilize this stable isotope-labeled compound to ensure analytical accuracy, minimize variability, and improve reproducibility in their experiments . The compound is a key reference material for calibrating equipment like HPLC systems, guaranteeing the integrity of research data . Proper storage is required at 2-8°C in a refrigerator to maintain stability and purity . This product is labeled "For Research Use Only" and is strictly intended for laboratory analysis. It is not for diagnostic or therapeutic use in humans or animals, nor is it for personal consumption.

Properties

Molecular Formula

C₂₈H₂₉D₅N₆O₄S

Molecular Weight

555.7

Synonyms

5-[2-Ethoxy-5-(1-(benzyl-d5)-1-piperazinylsulfonyl)phenyl]-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one;  Benzyl Sildenafil-d5; 

Origin of Product

United States

Research into Impurity Profiling and Degradation Pathways

Characterization of N-Desmethyl-N-benzyl Sildenafil (B151) as a Process-Related Impurity or Degradation Product of Sildenafil

N-Desmethyl-N-benzyl Sildenafil is recognized as a process-related impurity that can arise during the synthesis of Sildenafil. medchemexpress.com Its structure is closely related to Sildenafil, with the key difference being the substitution of the N-methyl group on the piperazine (B1678402) ring with an N-benzyl group. This structural similarity underscores the importance of robust analytical methods to differentiate and quantify this impurity.

While direct evidence from forced degradation studies conclusively identifying N-Desmethyl-N-benzyl Sildenafil as a degradation product is not extensively published, the potential for its formation through degradative pathways cannot be ruled out. The structural relationship to Sildenafil suggests that similar stress conditions, such as oxidation, could potentially contribute to its formation, although this requires further specific investigation.

One study on the process-related impurities of Sildenafil Citrate identified a "Desmethyl Impurity-G" and provided its mass spectrum data, showing a protonated molecule peak at m/z 460. rjpbcs.com This corresponds to Sildenafil lacking the methyl group on the piperazine ring. While this is not the N-benzyl derivative, it highlights that modifications at this position of the molecule are a known source of impurities.

Investigating Formation Pathways of N-Desmethyl-N-benzyl Sildenafil-d5

Understanding the formation pathways of impurities is critical for controlling their levels in the final drug product. For N-Desmethyl-N-benzyl Sildenafil, and by extension its deuterated analog used for analytical purposes, the primary routes of formation are considered to be through chemical degradation of the parent drug and as a byproduct of the manufacturing process.

Forced degradation studies on Sildenafil have been conducted under various stress conditions to understand its stability profile and identify potential degradation products. These studies have shown that Sildenafil is susceptible to degradation under oxidative and photolytic conditions. nih.gov

Oxidation: Studies have shown that Sildenafil degrades significantly in the presence of oxidizing agents. thaiscience.info While the primary degradation products are often N-oxides, the complex nature of oxidative reactions could potentially lead to other modifications of the molecule.

Photolysis: Exposure to simulated sunlight has been shown to cause photodegradation of Sildenafil, primarily affecting the piperazine ring and leading to a series of transformation products. nih.gov The sulfonic acid resulting from the hydrolysis of the sulfonamide bond has been identified as a key intermediate in this pathway. nih.gov

Although these studies provide insights into the general degradation of Sildenafil, specific research directly linking these degradation pathways to the formation of N-Desmethyl-N-benzyl Sildenafil is limited.

The most probable route for the formation of N-Desmethyl-N-benzyl Sildenafil as a process-related impurity is through the presence of N-benzylpiperazine as a contaminant in the starting materials used for Sildenafil synthesis.

The synthesis of Sildenafil typically involves the reaction of a chlorosulfonated derivative of the pyrazolopyrimidinone (B8486647) core with N-methylpiperazine. If the N-methylpiperazine reagent is contaminated with N-benzylpiperazine, the latter can react in a similar manner to produce N-Desmethyl-N-benzyl Sildenafil.

This hypothesis is supported by research on Sildenafil impurities, which has demonstrated the formation of a "des-methyl impurity" when the chlorosulfonyl intermediate is condensed with piperazine (which can be an impurity in N-methylpiperazine). rjpbcs.com This analogous reaction strongly suggests that the presence of N-benzylpiperazine would lead to the formation of N-Desmethyl-N-benzyl Sildenafil.

Reactant Impurity Resulting Sildenafil Impurity
Chlorosulfonated Sildenafil IntermediateN-methylpiperazineSildenafil
Chlorosulfonated Sildenafil IntermediatePiperazineN-Desmethyl Sildenafil
Chlorosulfonated Sildenafil IntermediateN-benzylpiperazineN-Desmethyl-N-benzyl Sildenafil

Development of Analytical Strategies for Impurity Detection and Quantification

The accurate detection and quantification of this compound and its non-deuterated counterpart are essential for ensuring the quality of Sildenafil. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the primary analytical techniques employed for this purpose.

Several HPLC methods have been developed and validated for the simultaneous determination of Sildenafil and its related substances, including potential impurities. rsc.orgtsijournals.com These methods typically utilize reversed-phase columns and UV detection.

For enhanced sensitivity and specificity, LC-MS/MS methods are preferred, particularly for quantifying low levels of impurities. windows.neturan.uavedomostincesmp.ruresearchgate.netnih.govresearchgate.net These methods often employ deuterated internal standards, such as Sildenafil-d8 and N-desmethyl Sildenafil-d8, to ensure accurate quantification by compensating for matrix effects and variations in sample preparation and instrument response. rsc.orguran.uaresearchgate.net

A typical LC-MS/MS method for the analysis of Sildenafil and its impurities would involve:

Sample Preparation: Protein precipitation or liquid-liquid extraction to isolate the analytes from the sample matrix.

Chromatographic Separation: A reversed-phase HPLC column to separate the analytes based on their polarity.

Mass Spectrometric Detection: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode to provide high selectivity and sensitivity.

The use of this compound as an internal standard is crucial for the accurate quantification of the corresponding non-deuterated impurity.

Stability-Indicating Methods for this compound

A stability-indicating analytical method is one that can accurately quantify the drug substance in the presence of its impurities, degradation products, and excipients. Several stability-indicating HPLC methods have been developed for Sildenafil. thaiscience.infotsijournals.com These methods are validated by subjecting the drug to forced degradation under various stress conditions (acid, base, oxidation, heat, and light) and demonstrating that the method can effectively separate the degradation products from the parent drug.

While these methods are designed to be stability-indicating for Sildenafil, their specific validation for the quantification of this compound as a potential degradant or in the presence of other degradation products would require further specific studies. The development of such a method would involve:

Forced Degradation: Subjecting a sample containing both Sildenafil and this compound to stress conditions.

Method Validation: Demonstrating the method's specificity, linearity, accuracy, precision, and robustness for the quantification of this compound in the presence of any formed degradants.

The following table summarizes the typical conditions used in forced degradation studies of Sildenafil:

Stress Condition Typical Reagents and Conditions Observed Degradation of Sildenafil
Acid Hydrolysis1N HCl, heatPartial degradation
Base Hydrolysis1N NaOH, heatPartial degradation
Oxidation3-30% H2O2Significant degradation
Thermal60-105°CGenerally stable
PhotolysisUV light or simulated sunlightDegradation observed

Future Directions and Emerging Research Avenues

Development of Advanced Analytical Platforms (e.g., Microfluidics-based MS, Ion Mobility Spectrometry)

The detection of sildenafil (B151) analogues in various matrices, from counterfeit pharmaceuticals to biological fluids, demands robust and efficient analytical techniques. nih.gov Future research will increasingly rely on advanced platforms that offer faster and more comprehensive analyses.

Microfluidics-based Mass Spectrometry (MS): Lab-on-a-chip technology, which integrates sample preparation, separation, and analysis on a single microfluidic chip, is a promising avenue. nih.gov Coupling these devices with mass spectrometry can significantly reduce sample and solvent consumption while increasing throughput. In this context, N-Desmethyl-N-benzyl Sildenafil-d5 would be a crucial component for on-chip quantitative assays, allowing for precise measurement of the target analogue by correcting for variations in flow rate and ionization efficiency inherent in miniaturized systems.

Ion Mobility Spectrometry (IMS): IMS is a rapid screening technique that separates ions based on their size, shape, and charge. nih.gov When coupled with mass spectrometry (IMS-MS), it provides an additional dimension of separation, helping to differentiate structurally similar analogues that may be difficult to distinguish by MS alone. researchgate.net Research has demonstrated the utility of IMS for the rapid screening of sildenafil and its analogues in adulterated herbal supplements. nih.govresearchgate.net The use of this compound as an internal standard in IMS-MS methods would enhance quantitative accuracy and confidence in identification, particularly in complex matrices where isobaric interferences are common.

Table 1: Comparison of Advanced Analytical Platforms for Sildenafil Analogue Analysis
PlatformPrincipleKey AdvantageRole of this compound
Microfluidics-MSMiniaturized liquid handling and separation coupled to MS detection. nih.govHigh throughput, low sample/solvent consumption, and automation. nih.govInternal standard for on-chip quantification, correcting for system variability.
Ion Mobility Spectrometry-MS (IMS-MS)Separation of ions in the gas phase based on size and shape prior to MS analysis. nih.govRapid screening and separation of isomers and structurally similar compounds. researchgate.netProvides a stable reference point in both drift time and m/z for accurate quantification.

Integration of Omics Technologies for Comprehensive Biological Impact Assessment

While N-Desmethyl-N-benzyl Sildenafil is an unapproved substance with an unknown biological profile, its potential impact could be explored using "omics" technologies. These studies would investigate the global effects of the non-deuterated analogue on biological systems, with this compound serving as the essential tool for accurate quantification in complex biological samples.

Metabolomics: This approach would analyze the global metabolic changes in a biological system following exposure to N-Desmethyl-N-benzyl Sildenafil. By using techniques like LC-MS/MS, researchers could identify unique metabolic fingerprints or biomarkers associated with the compound's action. Recent studies have used electrochemical systems to simulate and identify sildenafil metabolites, a process that could be applied to its analogues. nih.gov In such studies, this compound would be the ideal internal standard to quantify the parent compound and its generated metabolites in plasma, urine, or tissue extracts.

Proteomics: Proteomics could be employed to assess changes in protein expression and post-translational modifications resulting from the analogue's interaction with cellular targets, such as phosphodiesterases. This could reveal off-target effects or unique signaling pathways affected by the compound. Quantitative proteomics methods would rely on stable isotope-labeled standards for accurate protein quantification, where the use of a labeled analogue like this compound to track the analyte of interest would be methodologically consistent.

Computational Chemistry and In Silico Modeling for Predicting Metabolism and Interactions

Computational chemistry offers powerful tools to predict the behavior of novel compounds, reducing the need for extensive preliminary lab work.

Metabolism Prediction: In silico models can predict the metabolic fate of a drug analogue. By inputting the structure of N-Desmethyl-N-benzyl Sildenafil, algorithms can identify likely sites of metabolic modification (e.g., hydroxylation, N-dealkylation) by cytochrome P450 enzymes. nih.gov These predictions can then guide targeted analytical searches for these metabolites in in vitro or in vivo experiments. The deuterated standard would be used to quantify the depletion of the parent compound and the formation of predicted metabolites in these validation experiments.

Interaction Modeling: Molecular docking and quantitative structure-activity relationship (QSAR) studies can predict the binding affinity of N-Desmethyl-N-benzyl Sildenafil for its intended target (PDE5) and other off-target proteins. nih.gov This can help in assessing its potential potency and selectivity compared to sildenafil. elsevierpure.com Such computational predictions provide hypotheses that can be tested experimentally, where quantitative binding assays would benefit from a high-purity, stable-labeled internal standard for accurate measurements.

Table 2: In Silico Approaches for Analogue Characterization
Modeling TechniquePredicted ParameterApplication for N-Desmethyl-N-benzyl SildenafilRole of Deuterated Standard
Metabolism Prediction SoftwareLikely metabolic pathways and products. nih.govIdentify potential metabolites for targeted analytical searches.Quantify parent compound and metabolites in experimental validation.
Molecular DockingBinding affinity and orientation at a receptor site (e.g., PDE5). nih.govEstimate potency and selectivity; compare to approved drugs.Used in quantitative binding assays to validate predicted affinities.
QSARRelationship between chemical structure and biological activity. nih.govPredict bioactivity based on structural modifications.Quantify the analogue in bioassays to generate data for QSAR models.

Novel Applications in Forensic Toxicology and Doping Control Research Methodologies

The primary application of deuterated standards like this compound is in forensic toxicology and, potentially, doping control. The proliferation of undeclared sildenafil analogues in herbal supplements and counterfeit medicines poses a significant public health risk and a challenge for regulatory bodies. nih.govresearchgate.netnih.gov

Forensic Toxicology: In post-mortem investigations or cases of suspected drug-facilitated crime, identifying and quantifying unapproved substances is crucial. The use of a deuterated internal standard is the gold standard in forensic mass spectrometry, as it co-elutes with the analyte and experiences similar matrix effects and extraction behavior, ensuring the highest degree of accuracy and precision. shimadzu-webapp.eunih.gov The development of new LC-MS/MS methods for a panel of sildenafil analogues, including N-Desmethyl-N-benzyl Sildenafil, would necessitate the use of its corresponding deuterated standard for legally defensible results. aafs.org

Doping Control: While phosphodiesterase-5 inhibitors are not universally banned in sports, their use is monitored by anti-doping authorities. Should specific analogues be banned in the future, methods for their detection in athlete samples would need to be developed and validated. The availability of this compound would be essential for creating robust, WADA-compliant analytical methods for its detection in urine.

Research on the Environmental Fate and Transformation Products (methodology focus)

The increasing consumption of pharmaceuticals has led to concerns about their presence and persistence in the environment. nih.gov Research into the environmental fate of sildenafil analogues is an emerging field.

Methodology: To study the degradation of N-Desmethyl-N-benzyl Sildenafil in environmental matrices like wastewater or surface water, researchers would employ laboratory-controlled experiments. These studies would involve spiking the analogue into water samples and exposing them to simulated environmental conditions (e.g., sunlight for photolysis, microbial cultures for biodegradation). nih.govunibas.it The concentration of the parent compound and the formation of transformation products would be monitored over time using LC-MS. In this analytical workflow, this compound is indispensable. It would be added at the beginning of the sample extraction process to accurately quantify the concentration of the target analyte, accounting for any losses during sample preparation and correcting for matrix-induced signal suppression or enhancement. Studies on sildenafil have identified transformation products resulting from the breakdown of the piperazine (B1678402) ring and hydrolysis of the sulfonamide group, providing a roadmap for investigating its analogues. nih.gov

Q & A

Q. What validated analytical methods are recommended for quantifying N-Desmethyl-N-Benzyl Sildenafil-d5 in biological matrices?

A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard for quantifying deuterated analogs like this compound in plasma or serum. Key steps include:

  • Sample Preparation : Use protein precipitation with acetonitrile to minimize matrix effects and achieve ≥85% recovery .
  • Chromatographic Conditions : Optimize a reverse-phase C18 column with mobile phases of methanol/water containing 0.1% formic acid for baseline separation of sildenafil metabolites.
  • Internal Standardization : Employ deuterated analogs (e.g., N-Desmethyl Sildenafil-d8) to correct for ion suppression/enhancement .
  • Validation Parameters : Ensure linearity (1–500 ng/mL), precision (CV <15%), and accuracy (85–115%) per FDA bioanalytical guidelines .

Q. How does this compound function as a reference standard in PDE5 inhibition studies?

As a stable isotope-labeled analog, it serves as an internal standard for:

  • Pharmacokinetic Profiling : Tracking parent drug metabolism via LC-MS/MS, particularly for distinguishing endogenous metabolites from exogenous compounds .
  • Enzyme Assays : Validating PDE5 inhibition kinetics by correlating cGMP hydrolysis rates with sildenafil analog concentrations .
  • Cross-Validation : Comparing fragmentation patterns (e.g., m/z transitions) to confirm structural integrity of non-deuterated analogs .

Q. What metabolic pathways are associated with this compound in preclinical models?

The compound undergoes:

  • Hepatic Demethylation : Mediated by CYP3A4, producing secondary metabolites detectable via high-resolution mass spectrometry.
  • Biliary Excretion : Highlighted by fecal recovery studies in rodents, requiring bile duct cannulation for precise quantification .
  • Species-Specific Variability : Rats show faster clearance than primates, necessitating allometric scaling for human dose extrapolation .

Advanced Research Questions

Q. How can researchers resolve data contradictions in PDE5 inhibition assays involving deuterated sildenafil analogs?

Common pitfalls and solutions include:

  • Matrix Effects : Validate assays across multiple species (e.g., human, rat, dog plasma) to identify interspecies variability in ion suppression .
  • Isotope Effects : Monitor for deuterium-induced shifts in enzyme binding affinity using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
  • Cross-Reactivity : Perform competitive binding assays with non-deuterated sildenafil to confirm selective PDE5 targeting .

Q. What experimental design considerations are critical for optimizing chromatographic separation of this compound and its metabolites?

  • Column Chemistry : Compare C18, phenyl-hexyl, and HILIC columns to resolve polar metabolites (e.g., hydroxylated derivatives) .
  • Gradient Optimization : Use a 10-minute gradient with 0.1% ammonium formate in water/acetonitrile to reduce peak tailing .
  • Ionization Efficiency : Evaluate electrospray (ESI) vs. atmospheric pressure chemical ionization (APCI) for signal-to-noise ratios in complex matrices .

Q. How can isotopic dilution mass spectrometry (IDMS) improve quantification accuracy for this compound in multi-center trials?

  • Calibration Strategy : Prepare a six-point calibration curve with deuterated analogs to correct for batch-to-batch variability .
  • Inter-Laboratory Harmonization : Share reference materials (e.g., USP-grade standards) and validate methods using blinded QC samples .
  • Data Normalization : Apply multivariate analysis (e.g., PCA) to identify outlier datasets caused by instrument drift or operator error .

Methodological Tables

Q. Table 1. Key Validation Parameters for LC-MS/MS Quantification of this compound

ParameterAcceptable RangeEvidence Source
Linearity (R²)≥0.995
Intra-day Precision (CV)<10%
Inter-day Accuracy90–110%
Lower Limit of Quantitation1 ng/mL

Q. Table 2. Comparative PDE5 Inhibition Potency of Sildenafil Analogs

CompoundIC₅₀ (nM)MatrixReference
Sildenafil3.5Human Corpus Cavernosum
N-Desmethyl Sildenafil6.2Rat Liver Microsomes
N-Desmethyl-N-Benzyl-d55.8Recombinant PDE5

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.